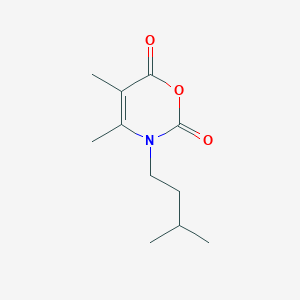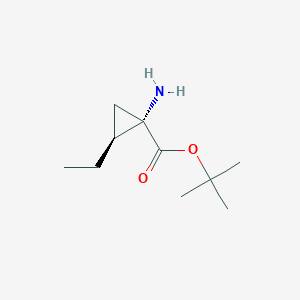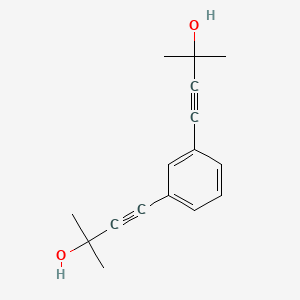![molecular formula C14H15N3O B8364043 3-[1-(4-Cyanobenzyl)-1H-imidazol-5-yl]-1-propanol](/img/structure/B8364043.png)
3-[1-(4-Cyanobenzyl)-1H-imidazol-5-yl]-1-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[1-(4-Cyanobenzyl)-1H-imidazol-5-yl]-1-propanol is a chemical compound that features a benzyl group substituted with a cyanide group, an imidazole ring, and a propanol chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(4-Cyanobenzyl)-1H-imidazol-5-yl]-1-propanol typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Introduction of the Cyanobenzyl Group: The cyanobenzyl group can be introduced by reacting the imidazole with p-cyanobenzyl bromide in a solvent such as toluene at room temperature.
Addition of the Propanol Chain: The final step involves the addition of the propanol chain to the imidazole ring, which can be achieved through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve the optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
3-[1-(4-Cyanobenzyl)-1H-imidazol-5-yl]-1-propanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the propanol chain can be oxidized to form a carbonyl group.
Reduction: The cyanide group can be reduced to form an amine group.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Formation of 3-[1-(4-Cyanobenzyl)-1H-imidazol-5-yl]-1-propanone.
Reduction: Formation of 3-[1-(4-Aminobenzyl)-1H-imidazol-5-yl]-1-propanol.
Substitution: Formation of various substituted imidazole derivatives.
Applications De Recherche Scientifique
3-[1-(4-Cyanobenzyl)-1H-imidazol-5-yl]-1-propanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential applications in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of 3-[1-(4-Cyanobenzyl)-1H-imidazol-5-yl]-1-propanol involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The imidazole ring can also interact with metal ions, which may play a role in its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-Cyanobenzyl)-1H-imidazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a propanol chain.
2-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-imidazole: Contains a trimethoxyphenyl group instead of a cyanobenzyl group.
Uniqueness
3-[1-(4-Cyanobenzyl)-1H-imidazol-5-yl]-1-propanol is unique due to the presence of both a cyanobenzyl group and a propanol chain, which may confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C14H15N3O |
|---|---|
Poids moléculaire |
241.29 g/mol |
Nom IUPAC |
4-[[5-(3-hydroxypropyl)imidazol-1-yl]methyl]benzonitrile |
InChI |
InChI=1S/C14H15N3O/c15-8-12-3-5-13(6-4-12)10-17-11-16-9-14(17)2-1-7-18/h3-6,9,11,18H,1-2,7,10H2 |
Clé InChI |
ACOYOVQVLSTOMH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CN2C=NC=C2CCCO)C#N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


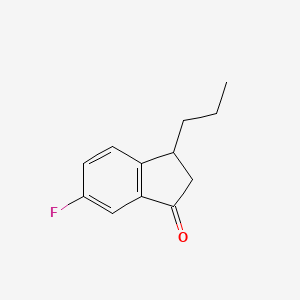
![tert-butyl (3R,4S,5S)-4-[{N-[(benzyloxy)carbonyl]-valyl}(methyl)amino]-3-methoxy-5-methylheptanoate](/img/structure/B8363977.png)

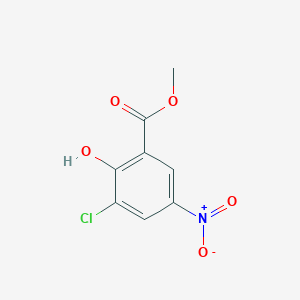
![3-(Bicyclo[2.2.1]heptan-2-ylmethoxy)benzaldehyde](/img/structure/B8363988.png)

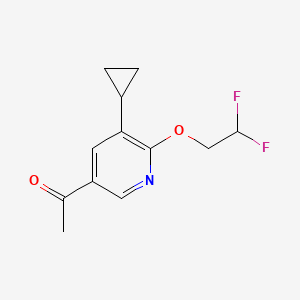

![4-Aminobenzo[d][1,3]dioxole-5-carboxylic acid](/img/structure/B8364027.png)
![1-(Chloromethyl)-2-(methyloxy)-3-{[2-(methyloxy)ethyl]oxy}benzene](/img/structure/B8364028.png)

